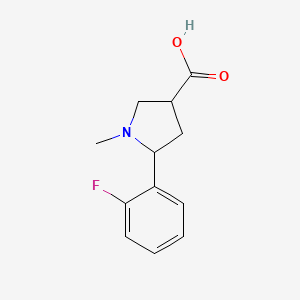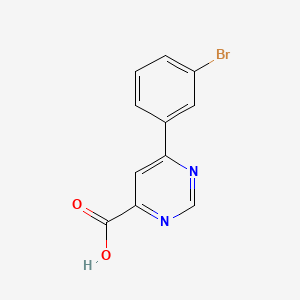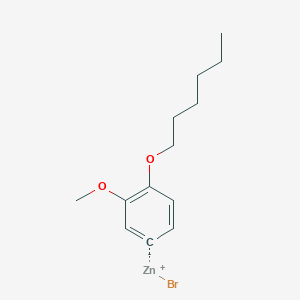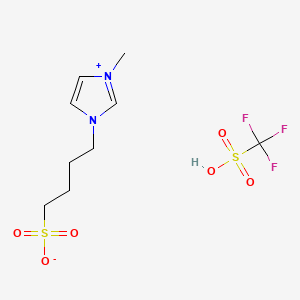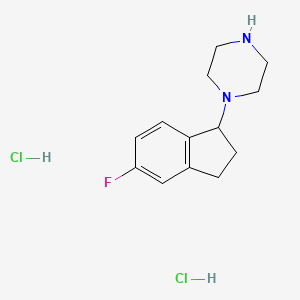
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorinated indane moiety attached to a piperazine ring
Preparation Methods
The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene, which is obtained through the fluorination of 2,3-dihydro-1H-indene.
Piperazine Coupling: The fluorinated indene is then reacted with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Dihydrochloride Formation: The purified compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve scaling up these synthetic routes with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the indane moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-1-yl)piperazine: This compound lacks the fluorine atom, which may result in different pharmacological properties and reactivity.
1-(5-chloro-2,3-dihydro-1H-inden-1-yl)piperazine: The presence of a chlorine atom instead of fluorine can lead to variations in chemical reactivity and biological activity.
1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine:
The uniqueness of this compound lies in its specific fluorinated indane structure, which can impart distinct chemical and biological characteristics.
Properties
Molecular Formula |
C13H19Cl2FN2 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16;;/h2-3,9,13,15H,1,4-8H2;2*1H |
InChI Key |
WPMODYMAINGAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCNCC3)C=CC(=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


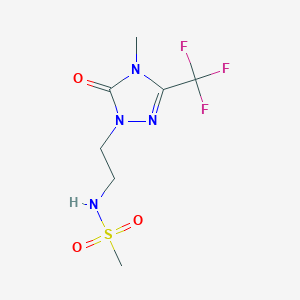
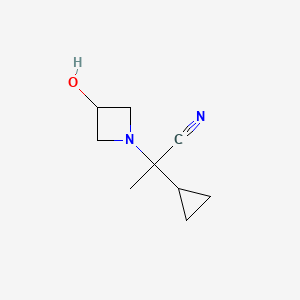
![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)

![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
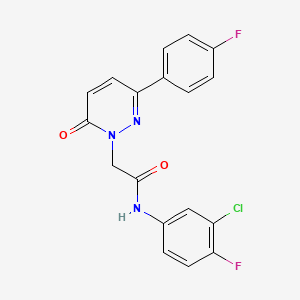
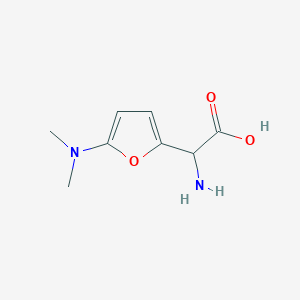
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
